molecular formula C34H48O16 B14290234 (2'S,3S,4aR,7R,8R,8aR)-8-[(1R)-1-acetyloxy-2-carboxyethyl]-3-[(S)-furan-3-yl-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-7-(2-hydroxypropan-2-yl)-3,4a,8-trimethyl-5-oxospiro[2,6,7,8a-tetrahydro-1H-naphthalene-4,3'-oxirane]-2'-carboxylic acid

(2'S,3S,4aR,7R,8R,8aR)-8-[(1R)-1-acetyloxy-2-carboxyethyl]-3-[(S)-furan-3-yl-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-7-(2-hydroxypropan-2-yl)-3,4a,8-trimethyl-5-oxospiro[2,6,7,8a-tetrahydro-1H-naphthalene-4,3'-oxirane]-2'-carboxylic acid

Cat. No.: B14290234
M. Wt: 712.7 g/mol
InChI Key: MUZNNCNJBAPYJF-XMRSMGSPSA-N
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Description

The compound “(2’S,3S,4aR,7R,8R,8aR)-8-[(1R)-1-acetyloxy-2-carboxyethyl]-3-[(S)-furan-3-yl-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-7-(2-hydroxypropan-2-yl)-3,4a,8-trimethyl-5-oxospiro[2,6,7,8a-tetrahydro-1H-naphthalene-4,3’-oxirane]-2’-carboxylic acid” is a complex organic molecule with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, including the formation of various functional groups and the assembly of the complex molecular structure. Typical synthetic routes may include:

    Step 1: Formation of the core structure through cyclization reactions.

    Step 2: Introduction of functional groups such as hydroxyl, carboxyl, and acetoxy groups through selective reactions.

    Step 3: Final assembly of the molecule through coupling reactions and purification steps.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

    Use of catalysts: to enhance reaction rates.

    Optimization of temperature and pressure: conditions.

    Purification techniques: such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes.

    Medicine: As a potential therapeutic agent.

    Industry: As a precursor for the production of pharmaceuticals or other valuable chemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. This may include:

    Binding to enzymes: and inhibiting their activity.

    Interacting with receptors: and modulating their signaling pathways.

    Influencing cellular processes: such as apoptosis or cell proliferation.

Properties

Molecular Formula

C34H48O16

Molecular Weight

712.7 g/mol

IUPAC Name

(3S,4aR,7R,8R,8aR)-8-[(1R)-1-acetyloxy-2-carboxyethyl]-3-[(S)-furan-3-yl-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-7-(2-hydroxypropan-2-yl)-3,4a,8-trimethyl-5-oxospiro[2,6,7,8a-tetrahydro-1H-naphthalene-4,3'-oxirane]-2'-carboxylic acid

InChI

InChI=1S/C34H48O16/c1-15(36)47-21(12-22(38)39)32(5)18-7-9-31(4,34(27(50-34)28(43)44)33(18,6)20(37)11-19(32)30(2,3)45)26(16-8-10-46-14-16)49-29-25(42)24(41)23(40)17(13-35)48-29/h8,10,14,17-19,21,23-27,29,35,40-42,45H,7,9,11-13H2,1-6H3,(H,38,39)(H,43,44)/t17-,18-,19+,21-,23-,24+,25-,26+,27?,29+,31+,32-,33+,34?/m1/s1

InChI Key

MUZNNCNJBAPYJF-XMRSMGSPSA-N

Isomeric SMILES

CC(=O)O[C@H](CC(=O)O)[C@@]1([C@H]2CC[C@@](C3([C@@]2(C(=O)C[C@H]1C(C)(C)O)C)C(O3)C(=O)O)(C)[C@H](C4=COC=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C

Canonical SMILES

CC(=O)OC(CC(=O)O)C1(C2CCC(C3(C2(C(=O)CC1C(C)(C)O)C)C(O3)C(=O)O)(C)C(C4=COC=C4)OC5C(C(C(C(O5)CO)O)O)O)C

Origin of Product

United States

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